Thunberginol C

描述

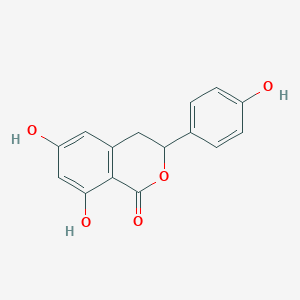

Thunberginol C is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. It is known for its various biological activities, including antimicrobial and antiallergic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydroisocoumarins, including Thunberginol C, can be achieved through several methods. One notable method involves the selenium-catalyzed reaction of stilbene carboxylic acids with diphenyl diselenide and a hypervalent iodine reagent . This method can be modified by using dimethyl diselenide and diphenyl disulfide instead of diphenyl diselenide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, specifically the leaves of Hydrangea macrophylla var. thunbergii . The extraction process includes drying, fermenting, and processing the leaves to isolate the compound.

化学反应分析

Hydrolysis and Glycosidic Bond Cleavage

Thunberginol C derivatives undergo hydrolysis under acidic or enzymatic conditions, yielding aglycones and monosaccharides. For example:

- Acid Hydrolysis : Treatment of this compound glycosides (e.g., compound 1 in ) with 5% aqueous H₂SO₄ in dioxane (1:1 v/v) under reflux cleaves glycosidic bonds, producing D-glucose and the aglycone 2 (C₂₂H₂₆O₇) .

- Enzymatic Hydrolysis : β-D-glucosidase selectively hydrolyzes glycosides like this compound-4'-O-glucoside, releasing glucose and the aglycone .

Table 1: Hydrolysis Reactions of this compound Derivatives

| Substrate | Conditions | Products | Reference |

|---|---|---|---|

| This compound glycoside | 5% H₂SO₄ in dioxane, reflux | D-glucose + Aglycone (C₂₂H₂₆O₇) | |

| This compound-4'-O-glucoside | β-D-glucosidase, pH 7.0 | Aglycone + Glucose |

Acetylation and Esterification

This compound’s hydroxyl groups participate in acetylation reactions, modifying its solubility and stability:

- Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine converts hydroxyl groups to acetylated derivatives. For instance, hexaacetylated this compound glycoside was synthesized, confirmed via ¹H-NMR and ¹³C-NMR shifts .

Key Observations:

- Acetylation shifts occur primarily at C15 and C21 positions in glycosides, indicating reactivity at these sites .

- Enzymatic esterification (e.g., pig liver esterase) facilitates selective modifications, enabling structural diversification.

Biosynthetic Pathways

This compound is proposed to derive from resveratrol via oxidative cyclization and hydroxylation. This pathway involves:

- Oxidative Coupling : Formation of the dihydroisocoumarin backbone from resveratrol precursors .

- Hydroxylation : Introduction of hydroxyl groups at C6 and C8 positions, critical for bioactivity .

Synthetic Approaches

Recent studies highlight novel strategies for synthesizing this compound analogs:

- Acyl Anion Chemistry : A method using acyl anion intermediates enables efficient synthesis of 8-hydroxy-3-arylisocoumarins, including this compound derivatives .

- Molecular Docking Insights : Non-competitive binding to cholinesterases (e.g., AChE and BChE) involves hydrophobic interactions with residues like TRP286 and TYR341, guiding synthetic modifications for enhanced activity .

Table 2: Enzymatic Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type | Binding Residues |

|---|---|---|---|

| AChE | 41.96 | Non-competitive | TRP286, TYR341, PHE338 |

| BChE | 42.36 | Non-competitive | ASP70, GLN67, TRP82 |

| Tyrosinase | 25.81 | Competitive | Active site coordination |

Oxidative Stress Modulation

This compound reduces oxidative stress by enhancing antioxidant enzyme activity:

科学研究应用

Scientific Research Applications

Thunberginol C has a wide range of applications across several scientific disciplines:

1. Chemistry

- Serves as a key intermediate in synthesizing various biologically active molecules.

2. Biology

- Studied for its antimicrobial and antiallergic activities, showing efficacy against various pathogens.

3. Medicine

- Demonstrated potential in attenuating stress-induced anxiety, reducing neuroinflammation, and oxidative stress.

- Exhibits cholinesterase inhibitory activity, suggesting applications in treating neurodegenerative diseases like Alzheimer’s.

4. Industry

- Utilized in developing natural product-based pharmaceuticals and health supplements.

Neuroprotective Effects

- This compound has been shown to protect neuronal cells from corticosterone-induced toxicity. In studies involving mice, administration of this compound reduced neuronal cell death and lactate dehydrogenase (LDH) release, indicating its protective role against stress-induced neurotoxicity .

Cholinesterase Inhibition

- The compound exhibits significant inhibitory activity against AChE and BChE with IC50 values of 41.96 µM and 42.36 µM respectively. This suggests potential applications in treating Alzheimer's disease due to its non-competitive inhibition mechanism .

Anti-Inflammatory Properties

- This compound reduces plasma TNF-α levels and mitigates neuroinflammation and oxidative stress, highlighting its therapeutic potential for stress-related disorders .

Comparative Data Table

The following table summarizes key findings regarding the biological activities of this compound compared to other compounds derived from Hydrangea macrophylla:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Neuroprotective Effect | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 41.96 ± 1.06 | 42.36 ± 3.67 | Yes | Yes |

| Hydrangenol | 22.66 ± 1.63 | 41.02 ± 3.03 | Moderate | Yes |

| Galantamine | Control | Control | Yes | Yes |

Neuroprotective Study

In a controlled experiment involving restraint stress in mice, this compound was administered to evaluate its effects on anxiety levels and oxidative stress markers. Results indicated that this compound significantly reduced anxiety behaviors as measured by the Elevated Plus Maze test and decreased levels of malondialdehyde (MDA), a marker for oxidative stress .

Cholinesterase Inhibition Study

A study focused on the cholinesterase inhibitory effects of this compound found that it not only inhibited AChE and BChE but also showed selective inhibition against other serine proteases like trypsin and chymotrypsin. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with non-selective inhibitors .

作用机制

Thunberginol C exerts its effects through several mechanisms:

Antiallergic Activity: It inhibits the degranulation of mast cells and the release of cytokines such as tumor necrosis factor-alpha and interleukin-4.

Neuroprotective Effects: this compound reduces plasma levels of tumor necrosis factor-alpha and neuroinflammation, thereby preventing neuronal cell death and stress-induced anxiety.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell death.

相似化合物的比较

Thunberginol C is part of a group of dihydroisocoumarins, which includes compounds such as Thunberginol A, Thunberginol B, and Thunberginol F . Compared to these compounds, this compound has shown unique properties in reducing stress-induced anxiety and neuroinflammation . Other similar compounds include:

Phyllodulcin: Known for its sweet taste and antiallergic properties.

Hydrangenol: Exhibits antimicrobial and anti-inflammatory activities.

This compound stands out due to its combined antiallergic, antimicrobial, and neuroprotective effects, making it a valuable compound for various scientific and medical applications.

生物活性

Thunberginol C (TC), a natural compound derived from Hydrangea macrophylla , has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and cholinesterase inhibition. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

-

Neuroprotective Effects

- This compound has been shown to protect neuronal cells from corticosterone-induced toxicity. In a study involving mice, TC administration reduced neuronal cell death and lactate dehydrogenase (LDH) release, indicating its protective role against stress-induced neurotoxicity .

- Additionally, TC demonstrated an ability to suppress stress-induced oxidative stress and neuroinflammation by enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .

-

Cholinesterase Inhibition

- TC exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 41.96 µM and 42.36 µM respectively . This dual inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- The inhibition is characterized as non-competitive, interacting with the peripheral anionic site (PAS) of the enzymes, which may offer advantages over traditional cholinesterase inhibitors .

- Anti-Inflammatory Properties

Neuroprotective Study

In a controlled experiment involving restraint stress in mice, TC was administered to evaluate its effects on anxiety levels and oxidative stress markers. Results indicated that TC significantly reduced anxiety behaviors as measured by the Elevated Plus Maze test and decreased levels of malondialdehyde (MDA), a marker for oxidative stress .

Cholinesterase Inhibition Study

A study focused on the cholinesterase inhibitory effects of TC found that it not only inhibited AChE and BChE but also showed selective inhibition against other serine proteases like trypsin and chymotrypsin . This selectivity is crucial for developing therapeutic agents that minimize side effects associated with non-selective inhibitors.

Comparative Data Table

The following table summarizes key findings regarding the biological activities of this compound compared to other compounds derived from Hydrangea macrophylla:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Neuroprotective Effect | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 41.96 ± 1.06 | 42.36 ± 3.67 | Yes | Yes |

| Hydrangenol | 22.66 ± 1.63 | 41.02 ± 3.03 | Moderate | Yes |

| Galantamine | Control | Control | Yes | Yes |

属性

IUPAC Name |

6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAITHDYVBQITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438304 | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147517-06-4 | |

| Record name | 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147517-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thunberginol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THUNBERGINOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。